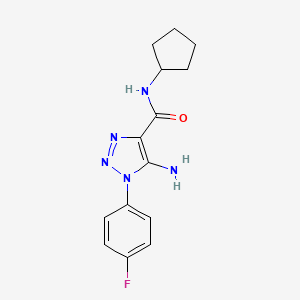

5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on compounds with similar structures involves various synthetic approaches. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method for preparing triazole-based scaffolds, which are crucial in developing peptidomimetics or biologically active compounds. This method allows for the regiocontrolled cycloaddition of N-Boc ynamides with azides, producing protected versions of triazole amino acids, which are valuable intermediates in medicinal chemistry (Ferrini et al., 2015).

Molecular Structure Analysis

The determination of crystal structures of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, provides insights into the molecular arrangement and potential intermolecular interactions. These studies are crucial for understanding the compound's three-dimensional conformation and its implications for binding to biological targets (Hao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the Dimroth rearrangement, highlight the chemical flexibility and reactivity of the triazole ring. This reactivity is significant for further chemical modifications and the synthesis of derivatives with potential biological activities (Sutherland & Tennant, 1971).

Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a pathway to triazole-based scaffolds, essential for the preparation of biologically active compounds and peptidomimetics. This process facilitates the development of HSP90 inhibitors, showcasing the compound's potential in drug discovery and therapeutic applications (Ferrini et al., 2015).

Synthesis of Anticancer Agents

The synthesis of 1,2,4-triazolo[3,4-b]-thiadiazole derivatives from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, demonstrates the compound's utility in creating potential anticancer agents. This research highlights the compound's role in constructing biologically active heterocycles with in vitro anticancer properties (Bhat et al., 2004).

Antitumor Activity

Studies on the synthesis and antitumor activity of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide elucidate the potential of triazole derivatives in inhibiting cancer cell proliferation, further underlining the significance of triazole and its derivatives in medicinal chemistry and oncology (Hao et al., 2017).

Synthesis and Characterization of Bioactive Compounds

The creation and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, for instance, showcase the synthesis of compounds with notable cytotoxic effects against breast cancer cell lines. This research indicates the compound's utility in the synthesis and characterization of new molecules with potential therapeutic applications (Butler et al., 2013).

Antiviral Activity Against Avian Influenza

The development of benzamide-based 5-aminopyrazoles and their fused heterocycles with significant antiviral activities against bird flu influenza (H5N1) highlights another application area of triazole derivatives. These compounds' ability to reduce viral loads suggests their potential in designing antiviral drugs (Hebishy et al., 2020).

Propriétés

IUPAC Name |

5-amino-N-cyclopentyl-1-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZKRSDVYXZAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)